molecular formula C11H12FNO3 B2819569 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene CAS No. 1233955-14-0

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

Cat. No.: B2819569
CAS No.: 1233955-14-0
M. Wt: 225.219
InChI Key: ITNISDUHPZFZSR-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C11H12FNO3. It is characterized by the presence of a cyclopentyloxy group attached to a benzene ring, which also contains a fluorine atom and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene typically involves the reaction of 2-fluoro-3-nitrophenol with cyclopentanol in the presence of an acidic catalyst. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol. The reaction conditions generally include heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

Scientific Research Applications

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopentyloxy)-1-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    2-(Cyclopentyloxy)-1-chloro-3-nitrobenzene: Contains a chlorine atom instead of fluorine.

    2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is unique due to the combination of its cyclopentyloxy, fluorine, and nitro groups, which confer distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentyloxy-1-fluoro-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNISDUHPZFZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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